

# Application of para-methyl 4-anilino-1-boc-piperidine as a Chemical Intermediate

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## Compound of Interest

Compound Name: *Para-methyl 4-anilino-1-boc-piperidine*

Cat. No.: *B15553146*

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## Introduction

**Para-methyl 4-anilino-1-boc-piperidine**, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a key chemical intermediate primarily utilized in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl.[1][2][3] The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics that modulate the  $\mu$ -opioid receptor.[4][5] The presence of the para-methyl group on the aniline ring can influence the pharmacological profile of the final compound, potentially affecting its potency and receptor binding affinity.[4]

This document provides detailed application notes, experimental protocols, and relevant data for the use of **para-methyl 4-anilino-1-boc-piperidine** in the synthesis of its derivatives.

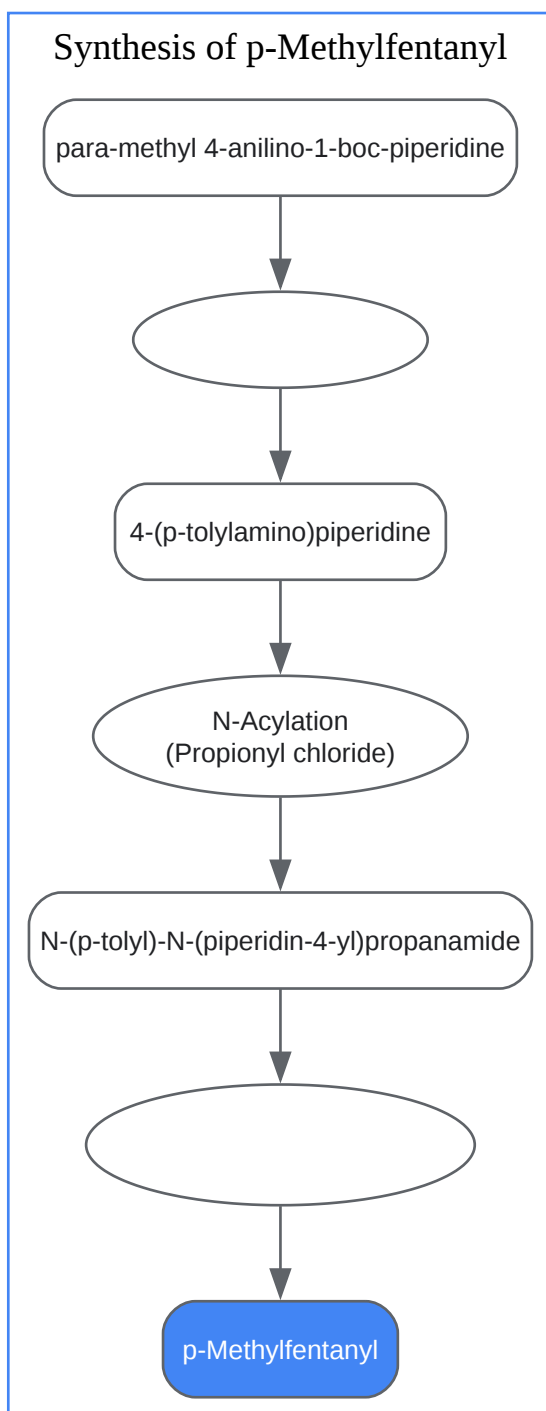
## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **para-methyl 4-anilino-1-boc-piperidine** is presented in the table below. This information is crucial for reaction planning, characterization, and quality control.

Property	Value	Reference(s)
IUPAC Name	tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate	[2]
Synonyms	p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine	[2]
CAS Number	501673-99-0	[2]
Molecular Formula	C <sub>17</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	290.4 g/mol	[2]
Appearance	Solid	[2]
Purity	≥98%	[2]
Solubility	DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL	[2]
λ <sub>max</sub>	247 nm	[2]
SMILES	<chem>CC1=CC=C(NC2CCN(C(OC(C)(C)C)=O)CC2)C=C1</chem>	[2]
InChI	InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3	[2]

## Application in the Synthesis of p-Methylfentanyl

The primary application of **para-methyl 4-anilino-1-boc-piperidine** is as a precursor in the multi-step synthesis of p-methylfentanyl, a potent fentanyl analog. The synthetic route involves a three-step process: Boc deprotection, N-acylation, and N-alkylation.



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Caption: Synthetic workflow for p-methylfentanyl.

## Experimental Protocols

The following are generalized protocols for the key synthetic transformations involved in the conversion of **para-methyl 4-anilino-1-boc-piperidine** to p-methylfentanyl. These protocols are based on established methods for similar 4-anilinopiperidine derivatives and may require optimization for this specific substrate.

## Protocol 1: Boc Deprotection of para-methyl 4-anilino-1-boc-piperidine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the secondary amine, 4-(p-tolylamino)piperidine.<sup>[6]</sup>

Materials:

- **para-methyl 4-anilino-1-boc-piperidine**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve **para-methyl 4-anilino-1-boc-piperidine** (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

- Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Dissolve the residue in DCM and wash with saturated aqueous  $\text{NaHCO}_3$  solution to neutralize any remaining acid.
- Separate the organic layer, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(p-tolylamino)piperidine. The product can be used in the next step without further purification.

## Protocol 2: N-Acylation of 4-(p-tolylamino)piperidine

This protocol details the acylation of the secondary amine with propionyl chloride to form N-(p-tolyl)-N-(piperidin-4-yl)propanamide.

Materials:

- 4-(p-tolylamino)piperidine (from Protocol 1)
- Propionyl chloride
- Triethylamine ( $\text{NEt}_3$ ) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolve 4-(p-tolylamino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.
- Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude N-(p-tolyl)-N-(piperidin-4-yl)propanamide. The product can be purified by column chromatography if necessary.

## Protocol 3: N-Alkylation of N-(p-tolyl)-N-(piperidin-4-yl)propanamide

This protocol describes the final step in the synthesis of p-methylfentanyl, the N-alkylation of the piperidine nitrogen with phenethyl bromide.[7]

#### Materials:

- N-(p-tolyl)-N-(piperidin-4-yl)propanamide (from Protocol 2)
- Phenethyl bromide
- Potassium carbonate ( $K_2CO_3$ ) or Cesium carbonate ( $Cs_2CO_3$ )
- Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Rotary evaporator

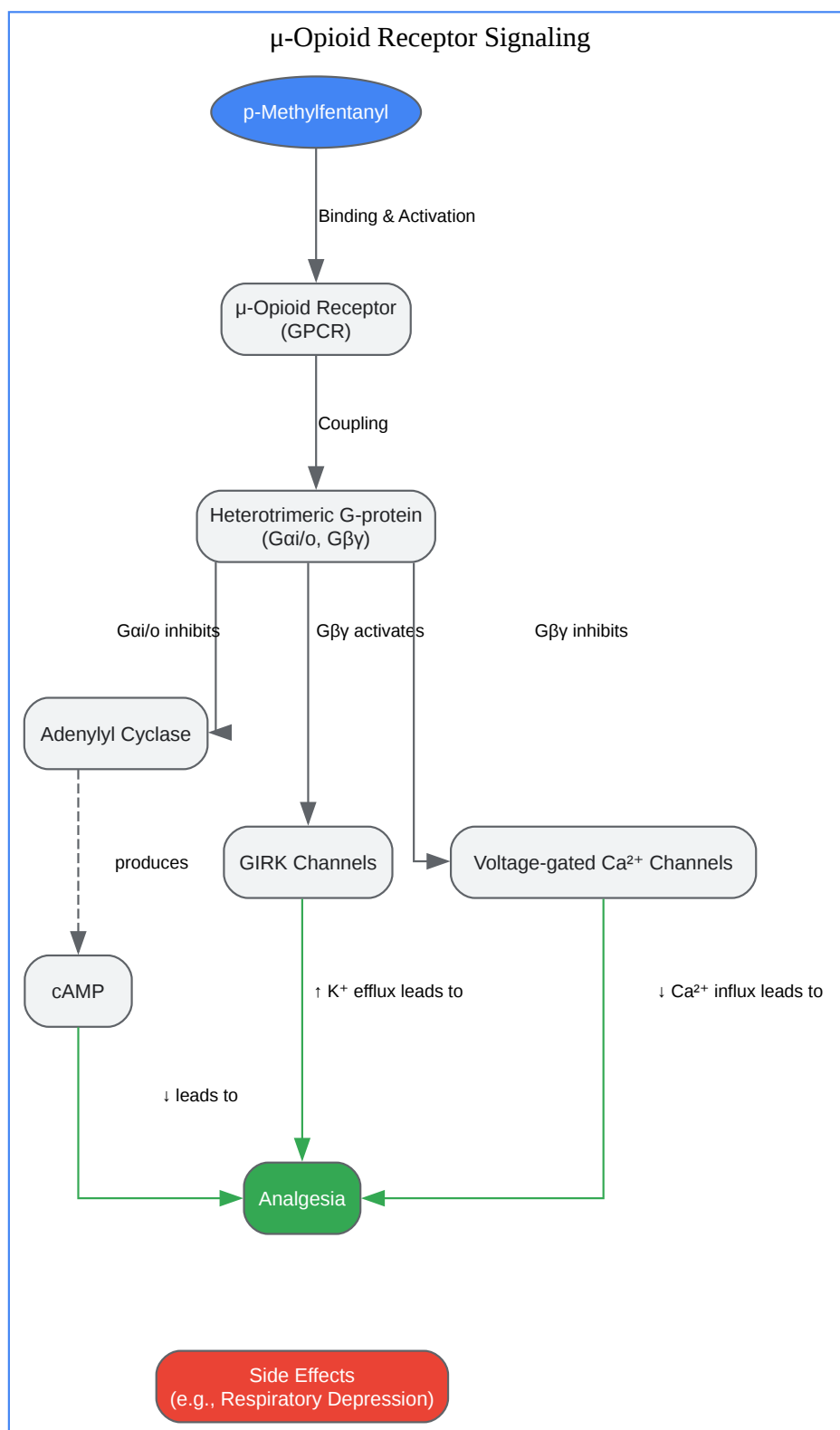
Procedure:

- To a solution of N-(p-tolyl)-N-(piperidin-4-yl)propanamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
- Add phenethyl bromide (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux and stir for 6-12 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield p-methylfentanyl.

## Biological Activity and Signaling Pathway

Derivatives synthesized from **para-methyl 4-anilino-1-boc-piperidine**, such as p-methylfentanyl, are potent agonists of the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR).<sup>[4]</sup> Activation of the  $\mu$ -opioid receptor initiates a signaling cascade that leads to analgesia but can also be responsible for adverse effects like respiratory depression.





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Caption: μ-Opioid receptor signaling pathway.

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